2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI) 2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI)
Brand Name: Vulcanchem
CAS No.: 161152-27-8
VCID: VC0066538
InChI: InChI=1S/C14H16O2/c1-2-16-13-8-3-11(4-9-13)5-10-14(15)12-6-7-12/h3-5,8-10,12H,2,6-7H2,1H3/b10-5+
SMILES: CCOC1=CC=C(C=C1)C=CC(=O)C2CC2
Molecular Formula: C14H16O2
Molecular Weight: 216.27 g/mol

2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI)

CAS No.: 161152-27-8

Main Products

VCID: VC0066538

Molecular Formula: C14H16O2

Molecular Weight: 216.27 g/mol

2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI) - 161152-27-8

CAS No. 161152-27-8
Product Name 2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI)
Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
IUPAC Name (E)-1-cyclopropyl-3-(4-ethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C14H16O2/c1-2-16-13-8-3-11(4-9-13)5-10-14(15)12-6-7-12/h3-5,8-10,12H,2,6-7H2,1H3/b10-5+
Standard InChIKey WIVIFWGLJWNJOC-BJMVGYQFSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=C/C(=O)C2CC2
SMILES CCOC1=CC=C(C=C1)C=CC(=O)C2CC2
Canonical SMILES CCOC1=CC=C(C=C1)C=CC(=O)C2CC2
Synonyms 2-Propen-1-one,1-cyclopropyl-3-(4-ethoxyphenyl)-,(E)-(9CI)
PubChem Compound 15208948
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator